molecular formula C5H12O3P- B14202444 Methyl butan-2-ylphosphonate CAS No. 922550-88-7

Methyl butan-2-ylphosphonate

Cat. No.: B14202444
CAS No.: 922550-88-7
M. Wt: 151.12 g/mol
InChI Key: ZZOSJOXKTXMAGT-UHFFFAOYSA-M
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Description

Methyl butan-2-ylphosphonate is an organophosphorus compound characterized by a phosphonate core (P=O) with a methyl group and a butan-2-yl (sec-butyl) ester substituent. Phosphonates like these are widely used in industrial synthesis, agrochemicals, and as precursors for specialty chemicals due to their hydrolytic stability compared to phosphates .

Properties

CAS No.

922550-88-7

Molecular Formula

C5H12O3P-

Molecular Weight

151.12 g/mol

IUPAC Name

butan-2-yl(methoxy)phosphinate

InChI

InChI=1S/C5H13O3P/c1-4-5(2)9(6,7)8-3/h5H,4H2,1-3H3,(H,6,7)/p-1

InChI Key

ZZOSJOXKTXMAGT-UHFFFAOYSA-M

Canonical SMILES

CCC(C)P(=O)([O-])OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl butan-2-ylphosphonate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include diaryliodonium salts, phosphites, and bases. Conditions often involve visible-light illumination, microwave irradiation, or the use of specific catalysts like Pd(PPh3)4 .

Major Products

The major products formed from these reactions include aryl phosphonates, β-ketophosphonates, and phosphine derivatives .

Mechanism of Action

The mechanism by which methyl butan-2-ylphosphonate exerts its effects involves its stable C—P bond, which resists decomposition. This stability allows it to interact with various molecular targets and pathways, particularly in biological systems where it can inhibit specific enzymes or metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Differences

  • Phosphinates vs. Phosphonates : Phosphinates (e.g., Butyl methylphosphinate) lack a direct P=O bond, reducing their stability compared to phosphonates. This makes phosphonates like Butyl methyl methylphosphonate more resistant to hydrolysis, ideal for long-term industrial applications .
  • Fluorinated Derivatives: The introduction of fluorine in (E)-2-Butenyl methylphosphonofluoridate increases reactivity and toxicity, categorizing it as a Schedule 2B04 compound under the Chemical Weapons Convention (CWC) .

Research Findings and Data Gaps

  • Synthesis Pathways : Phosphonates are typically synthesized via Michaelis-Arbuzov reactions, while fluoridated variants require specialized fluorinating agents .
  • Thermal Stability : Phosphonates exhibit higher thermal stability (decomposition >200°C) compared to phosphinates (<150°C), as inferred from analogous compounds .
  • Toxicity Data : Direct toxicological studies on this compound are absent in the evidence, but structural similarities to Butyl methyl methylphosphonate suggest moderate toxicity requiring precautionary handling .

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